molecular formula C23H32N4O2S B2869091 2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 898460-37-2

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No. B2869091
CAS RN: 898460-37-2
M. Wt: 428.6
InChI Key: AOCCLFNCKCBABP-UHFFFAOYSA-N
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Description

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H32N4O2S and its molecular weight is 428.6. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity Against Thymidylate Synthase and Dihydrofolate Reductase
Compounds related to the chemical structure of interest have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in the folate pathway of nucleotide synthesis. These enzymes are targeted for their roles in cancer and infectious diseases. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues demonstrated potent dual inhibitory activities against human TS and DHFR, indicating potential for antitumor and antibacterial applications (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Structure and Computational Studies
Studies involving similar compounds have focused on understanding their molecular structure through X-ray crystallography and computational methods. These investigations provide insights into the molecular conformations, tautomeric forms, and potential for forming intermolecular interactions, which are essential for designing compounds with desired biological activities. For instance, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was elucidated, offering valuable information for the development of new therapeutic agents (Craciun, Custelcean, & Mager, 1999).

Antimicrobial and Antifungal Activities
Several derivatives of pyrimidinones, oxazinones, and other heterocycles incorporating similar structural motifs have been synthesized and tested for their antimicrobial and antifungal properties. These compounds, using citrazinic acid as a starting material, have shown promising antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid. This highlights their potential as novel antimicrobial agents for treating infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-4-26(5-2)14-9-15-27-20-13-8-11-18(20)22(25-23(27)29)30-16-21(28)24-19-12-7-6-10-17(19)3/h6-7,10,12H,4-5,8-9,11,13-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCCLFNCKCBABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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